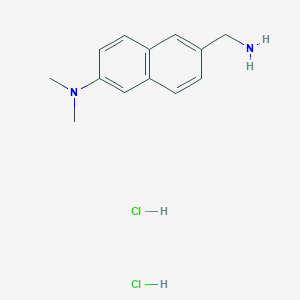
6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride is a chemical compound that belongs to the class of organic compounds known as naphthalenes. This compound is characterized by the presence of an aminomethyl group and a dimethylamino group attached to a naphthalene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride typically involves the aminomethylation of naphthalene derivatives. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as dimethylamine), and a naphthalene derivative. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced amine derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyaurone aminomethyl derivatives: These compounds share a similar aminomethyl group but differ in their core structure and reactivity.
Substituted ethyl-2-aminomethyl-5-hydroxyindole derivatives: These compounds also contain an aminomethyl group and exhibit antiviral properties.
Uniqueness
6-(Aminomethyl)-N,N-dimethylnaphthalen-2-aminedihydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18Cl2N2 |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H16N2.2ClH/c1-15(2)13-6-5-11-7-10(9-14)3-4-12(11)8-13;;/h3-8H,9,14H2,1-2H3;2*1H |
InChI Key |
NOYJVUNVHONICD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















